sec-Butyl butyrate
Overview
Description
sec-Butyl butyrate, also known as butanoic acid sec-butyl ester, is an organic compound that belongs to the ester family. It is formed by the condensation of butyric acid with sec-butanol. This compound is a clear, colorless liquid that is insoluble in water but miscible with organic solvents like ethanol and diethyl ether. This compound is known for its pleasant fruity aroma, making it a valuable component in the flavor and fragrance industries .
Mechanism of Action
- sec-Butyl butyrate is an organic compound formed by the condensation of butyric acid and butan-2-ol . Its chemical structure includes a butyl group (specifically, a sec-butyl group) attached to a butyrate ester.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Sec-Butyl butyrate plays a role in biochemical reactions, particularly in the context of microbial esters biosynthesis . It can be synthesized using a single Clostridium strain natively producing butanol or butyrate, with exogenously supplemented butyrate or butanol, in the presence of lipase .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. Butyrate, a related compound, has been shown to exert its effects at the molecular level through several mechanisms. It can act as an epigenetic regulator by inhibiting histone deacetylase (HDAC), up-regulating miRNAs, or inducing the histone butyrylation and autophagy processes .
Temporal Effects in Laboratory Settings
and a flash point above 38 °C, indicating its stability under normal conditions.
Metabolic Pathways
This compound is involved in the metabolic pathways of microbial esters biosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: sec-Butyl butyrate can be synthesized through the esterification reaction between butyric acid and sec-butanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
Butyric Acid+sec-ButanolH2SO4sec-Butyl Butyrate+Water
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water and an acid or base catalyst.
Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, this compound can be oxidized to produce butyric acid and other by-products.
Reduction: Reduction of this compound is less common but can be achieved using strong reducing agents to yield sec-butanol and butyric acid derivatives.
Common Reagents and Conditions:
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid or sulfuric acid.
Basic Hydrolysis: Utilizes bases such as sodium hydroxide or potassium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed:
Hydrolysis: Butyric acid and sec-butanol.
Oxidation: Butyric acid and other oxidation by-products.
Reduction: sec-Butanol and butyric acid derivatives.
Scientific Research Applications
sec-Butyl butyrate has diverse applications in scientific research and various industries:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its role in microbial ester biosynthesis and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products.
Comparison with Similar Compounds
n-Butyl Butyrate: Formed by the esterification of butyric acid with n-butanol. It has a similar fruity aroma but differs in the structure of the butyl group.
Isobutyl Butyrate: Produced from butyric acid and isobutanol. It also has a fruity aroma but with slight variations in scent profile.
tert-Butyl Butyrate: Derived from butyric acid and tert-butanol.
Uniqueness of sec-Butyl Butyrate: this compound is unique due to the presence of the sec-butyl group, which imparts distinct physical and chemical properties compared to its isomers. Its specific structure influences its solubility, reactivity, and aroma profile, making it a valuable compound in various applications .
Properties
IUPAC Name |
butan-2-yl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-6-8(9)10-7(3)5-2/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHDFBAAFGELLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862426 | |
Record name | 2-Butyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colorless liquid. | |
Record name | sec-Butyl butyrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12523 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
819-97-6 | |
Record name | sec-Butyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=819-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sec-butyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BUTYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3V310161P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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